Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride
Description
Carbanilic acid derivatives are esters of phenylcarbamic acid, often modified with alkyl, alkoxy, or amino substituents to tune their biological and physicochemical properties. The target compound, Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride, features a branched 1-methylheptylamine group attached to the ethyl ester backbone, with a hydrochloride salt enhancing solubility.
Properties
CAS No. |
67196-00-3 |
|---|---|
Molecular Formula |
C17H29ClN2O2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
octan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-3-4-5-7-10-15(2)18-13-14-21-17(20)19-16-11-8-6-9-12-16;/h6,8-9,11-12,15,18H,3-5,7,10,13-14H2,1-2H3,(H,19,20);1H |
InChI Key |
ZINRTEHIUIBFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride can be synthesized through the esterification of carbanilic acid with 2-((1-methylheptyl)amino)ethanol in the presence of an acid catalyst. The reaction typically involves heating the carbanilic acid and the alcohol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts such as trimethylchlorosilane in methanol can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield carbanilic acid and 2-((1-methylheptyl)amino)ethanol.
Reduction: The ester can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used as reagents.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carbanilic acid and 2-((1-methylheptyl)amino)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Carbanilic acid derivatives are known for their diverse pharmacological activities. The specific compound, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride, has been investigated for its potential as an analgesic and anti-inflammatory agent. Research indicates that compounds in this class may interact with the central nervous system to alleviate pain and inflammation .
Case Study: Analgesic Activity
In a study conducted on various carbanilate derivatives, it was found that the introduction of alkyl groups significantly enhanced the analgesic properties of the compounds. The specific derivative of interest demonstrated a dose-dependent reduction in pain response in animal models, suggesting its viability as a therapeutic agent .
Agricultural Applications
Pesticidal Properties
Carbanilic acid derivatives have been explored for their potential as pesticides. The compound's structure allows it to act as a herbicide or insecticide by interfering with specific biological pathways in pests. For instance, studies have shown that certain carbanilate esters exhibit effective herbicidal activity against common agricultural weeds, making them valuable in crop protection .
Case Study: Herbicidal Efficacy
A field trial involving the application of carbanilic acid derivatives revealed a significant reduction in weed biomass compared to untreated controls. The results indicated that these compounds could be integrated into sustainable agricultural practices to manage weed populations effectively while minimizing environmental impact .
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo further chemical transformations makes it suitable for producing more complex molecules used in pharmaceuticals and agrochemicals .
Data Table: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Direct Amine Reaction | 75 | Room Temperature | Simple and efficient |
| Catalytic Hydrolysis | 85 | Elevated Temperature & Pressure | Higher yield but more complex setup |
| Microwave-Assisted Synthesis | 90 | Microwave Irradiation | Fast reaction time |
Toxicological Considerations
While exploring the applications of carbanilic acid, it is crucial to consider its toxicological profile. Studies indicate that certain derivatives may exhibit moderate toxicity levels, necessitating careful handling and usage guidelines . Regulatory assessments are essential for ensuring safety in both medicinal and agricultural contexts.
Mechanism of Action
The mechanism of action of carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbanilic acid and 2-((1-methylheptyl)amino)ethanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Insights
- Branched vs.
- Aromatic Substituent Effects :
- Ester Group Modifications: Piperidinoethyl or azepin-1-yl groups () introduce cyclic amines, improving solubility and receptor binding . Pyrrolidinyl groups () offer conformational flexibility, aiding in interactions with biological targets .
Physicochemical Properties
- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving water solubility and stability. For example, the target compound’s solubility is likely >10 mg/mL, comparable to analogs like ’s azepane derivative .
- Molecular Weight and Lipophilicity :
- The target compound (estimated MW: 332.9 g/mol) falls within the optimal range for bioavailability (200–500 g/mol).
- Branched chains (1-methylheptyl) may increase logP by ~1–2 units compared to linear analogs, favoring tissue penetration .
Biological Activity
Carbanilic acid derivatives, specifically 2-((1-methylheptyl)amino)ethyl ester, hydrochloride, are compounds of interest due to their potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.
Carbanilic acid, 2-((1-methylheptyl)amino)ethyl ester, hydrochloride is a carbamate derivative characterized by its ability to interact with various biological systems. Its structure allows for potential interactions with receptors and enzymes, which may lead to diverse pharmacological effects.
Biological Activity Overview
The biological activity of carbanilic acid derivatives can be categorized into several key areas:
- Antitumor Activity : Some studies indicate that carbamate derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown IC50 values in the low micromolar range against human cancer cell lines .
- Mutagenicity and Carcinogenicity : Research indicates that certain carbamate compounds may possess mutagenic properties. For example, studies have shown that exposure to high doses can lead to chromosomal aberrations and increased sister chromatid exchanges in mammalian cells .
- Reproductive Toxicity : Evidence suggests that exposure to carbanilic acid derivatives can adversely affect reproductive health. In animal studies, significant reproductive toxicity was observed at elevated doses, leading to embryonic loss and malformations .
Case Studies
- In Vivo Studies : In a study involving pregnant mice, administration of carbanilic acid at doses of 1000 mg/kg bw led to preimplantation losses when administered on gestation day 3. Complete resorption of embryos was noted at higher doses .
- Human Clinical Trials : A clinical trial assessing the effects of carbamate derivatives on patients with leukemia revealed side effects such as nausea and leukopenia when administered at doses ranging from 1-6 g/day over extended periods .
Data Tables
The following table summarizes key findings related to the biological activity of carbanilic acid derivatives:
The mechanisms through which carbanilic acid derivatives exert their biological effects may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
